

What are the physical and chemical properties of 3-(3-Chlorophenoxy)propylamine?

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Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)propylamine

Cat. No.: B049238

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An In-depth Technical Guide to 3-(3-Chlorophenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-(3-Chlorophenoxy)propylamine**. It includes a compilation of predicted physicochemical data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential chemical reactivity and biological significance. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering foundational knowledge for further investigation of this and related compounds.

Introduction

3-(3-Chlorophenoxy)propylamine is an aromatic amine derivative with a structure that suggests potential biological activity, owing to the presence of the chlorophenoxy and propylamine moieties. This scaffold is found in various pharmacologically active compounds. As an intermediate or a primary candidate in drug discovery, a thorough understanding of its physicochemical properties is crucial for predicting its behavior in biological systems and for

designing novel therapeutics. This guide aims to consolidate available data and provide practical methodologies for its study.

Physicochemical Properties

A comprehensive summary of the predicted physicochemical properties of **3-(3-Chlorophenoxy)propylamine** is presented below. These values, generated using ACD/Labs Percepta software, provide essential parameters for assessing its drug-like characteristics.

Identifiers and Molecular Characteristics

Property	Value
CAS Number	116753-50-5
Molecular Formula	C ₉ H ₁₂ ClNO
Molecular Weight	185.65 g/mol
IUPAC Name	3-(3-chlorophenoxy)propan-1-amine

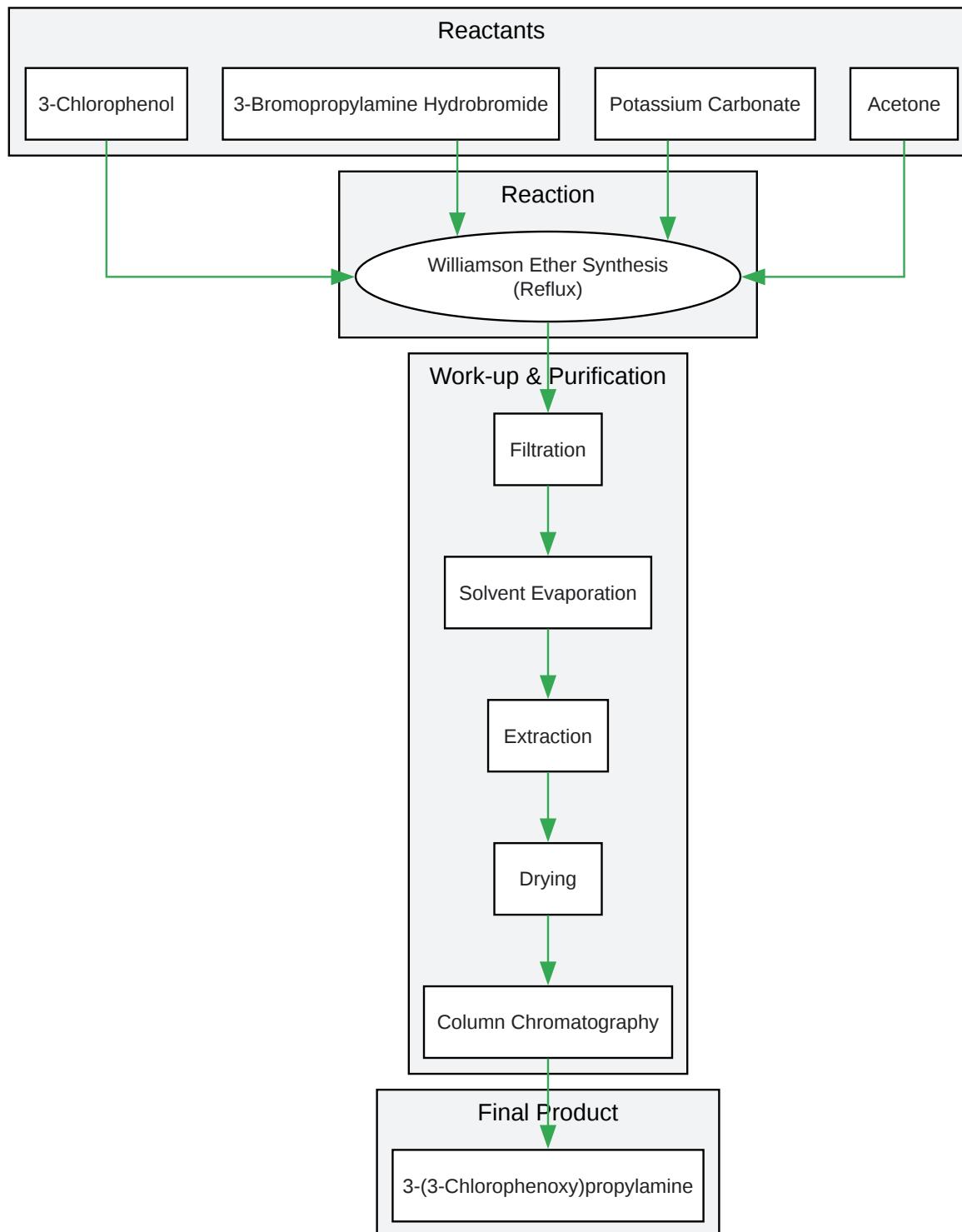
Predicted Physicochemical Data

Property	Predicted Value
Melting Point	175.4 ± 7.0 °C
Boiling Point	285.9 ± 30.0 °C at 760 mmHg
pKa (strongest basic)	10.13 ± 0.10
logP	2.56 ± 0.29
Water Solubility	2.87 ± 0.58 g/L

Chemical Synthesis

The synthesis of **3-(3-Chlorophenoxy)propylamine** can be achieved through several established synthetic routes. The Williamson ether synthesis is a common and effective method for forming the ether linkage. Below is a representative experimental protocol for its synthesis.

Synthesis Workflow



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A representative workflow for the synthesis of **3-(3-Chlorophenoxy)propylamine**.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of **3-(3-Chlorophenoxy)propylamine** from 3-chlorophenol and 3-bromopropylamine hydrobromide.

Materials:

- 3-Chlorophenol
- 3-Bromopropylamine hydrobromide
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

- To a stirred solution of 3-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
- Add 3-bromopropylamine hydrobromide (1.1 eq) to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **3-(3-Chlorophenoxy)propylamine**.

Chemical Properties and Reactivity

3-(3-Chlorophenoxy)propylamine possesses a primary amine and a chlorophenoxy group, which dictate its chemical reactivity.

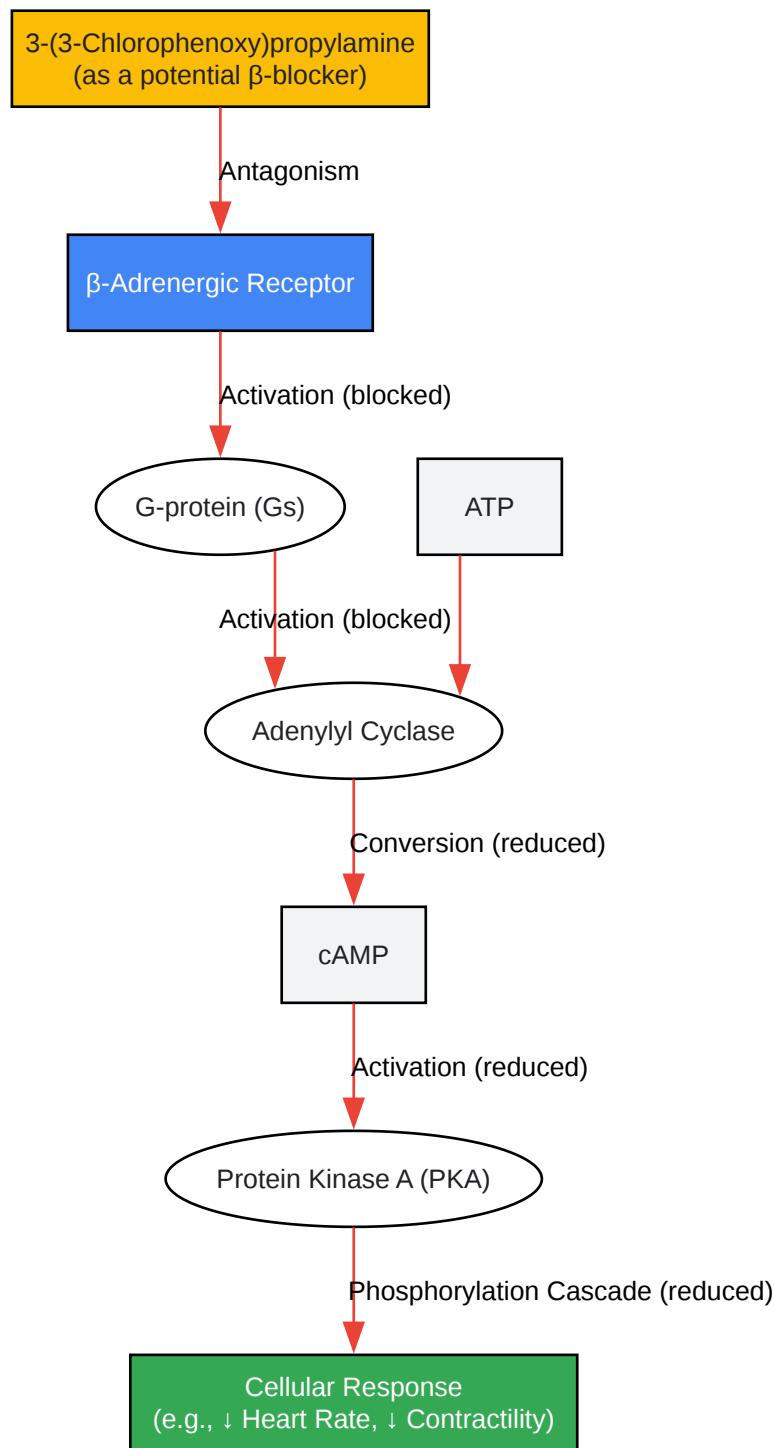
- Basicity: The primary amine group imparts basic properties to the molecule, allowing it to form salts with acids. This is often exploited to prepare the hydrochloride salt, which typically has improved water solubility and stability.
- Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, enabling it to participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.
- Aromatic Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, although the chloro and ether groups will influence the position and reactivity of these substitutions.
- Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or with specific catalysts.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **3-(3-Chlorophenoxy)propylamine** are limited, its structural similarity to known pharmacologically active molecules, particularly phenoxypropylamine derivatives, allows for informed hypotheses regarding its potential biological targets and signaling pathways.

Many aryloxypropanolamine compounds are known to act as beta-adrenergic receptor antagonists (beta-blockers). These drugs competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β -adrenergic receptors.

Postulated Signaling Pathway



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Postulated antagonistic effect on the β-adrenergic signaling pathway.

This antagonism prevents the activation of the Gs protein-coupled signaling cascade, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

The reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn modulates downstream cellular responses, such as a reduction in heart rate and contractility in cardiac tissue.

Furthermore, some propylamine derivatives have been investigated for their activity at dopaminergic and serotonergic receptors, suggesting that **3-(3-Chlorophenoxy)propylamine** could also have an affinity for these targets, potentially influencing neurotransmission in the central nervous system.

Experimental Protocols for Property Determination

The following are general, yet detailed, experimental protocols that can be adapted for the determination of the key physicochemical properties of **3-(3-Chlorophenoxy)propylamine hydrochloride**.

Melting Point Determination (Capillary Method)

Apparatus:

- Melting point apparatus with a calibrated thermometer or digital temperature sensor.
- Capillary tubes (sealed at one end).

Procedure:

- Ensure the sample of **3-(3-Chlorophenoxy)propylamine** hydrochloride is finely powdered and completely dry.
- Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

- Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

Apparatus:

- Calibrated pH meter with a combination glass electrode.
- Automatic burette or a Class A burette.
- Stir plate and stir bar.
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

Procedure:

- Accurately weigh a known amount of **3-(3-Chlorophenoxy)propylamine** and dissolve it in a known volume of deionized water.
- Add a slight excess of standardized HCl solution to ensure the complete protonation of the amine.
- Immerse the pH electrode in the solution and begin stirring.
- Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
- Record the pH of the solution after each addition of NaOH.
- Continue the titration well past the equivalence point (the point of rapid pH change).
- Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

logP Determination (Shake-Flask Method)

Apparatus:

- Separatory funnel or vials with screw caps.
- Mechanical shaker or vortex mixer.
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis.
- n-Octanol (pre-saturated with water).
- Aqueous buffer of a specific pH (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol).

Procedure:

- Prepare a stock solution of **3-(3-Chlorophenoxy)propylamine** in the aqueous buffer.
- Add a known volume of the stock solution and a known volume of pre-saturated n-octanol to a separatory funnel or vial.
- Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
- Allow the two phases to separate completely.
- Carefully collect samples from both the aqueous and the n-octanol layers.
- Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_{max} or HPLC with a calibration curve).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **3-(3-Chlorophenoxy)propylamine**. The compiled predicted data, along with the detailed experimental protocols, offer a solid foundation for researchers to handle, characterize, and further investigate this compound. The exploration of its potential chemical reactivity and biological activity, based on its structural features, opens avenues for its application in medicinal chemistry and drug discovery, particularly in the context of adrenergic and potentially other neurotransmitter systems. Further experimental validation of the predicted properties and biological activities is encouraged to fully elucidate the profile of this intriguing molecule.

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